2-(4-chlorophenoxy)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]acetamide
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Description
2-(4-chlorophenoxy)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]acetamide is a useful research compound. Its molecular formula is C17H12ClIN2O2S and its molecular weight is 470.71. The purity is usually 95%.
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Scientific Research Applications
- The chlorophenyl ring is oriented at an angle of 7.1° with respect to the thiazole ring. The molecules in the crystal are linked via C—H⋯O intermolecular interactions, forming zigzag chains along the b axis (Saravanan et al., 2016).
Nonlinear Optical Properties
Nonlinear Optical Properties of Crystalline Acetamides :
- The nonlinear optical properties of organic crystals like 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide have been studied to understand their behavior in static and dynamic cases. These studies use an approach that treats the supermolecule in combination with an interactive electrostatic system, making these crystals good candidates for photonic devices, optical switches, modulators, and optical energy applications (Castro et al., 2017).
Crystal Structures and Interaction Patterns
Crystal Structures of C,N-disubstituted Acetamides :
- The crystal structures of molecules like 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide are characterized by a combination of N—H⋯O and C—H⋯O hydrogen bonds along with C—Cl⋯π(arene) and C—I⋯π(arene) interactions, forming complex interwoven sheets (Narayana et al., 2016).
Biological Activities
α-Glucosidase Inhibitory Activity :
- A series of compounds, including N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides, have been synthesized and evaluated for their α-glucosidase inhibitory activity. Compounds like N-(4-(m-Chlorophenyl)-1,3-thiazol-2yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide have shown very good inhibition, indicating potential therapeutic applications (Koppireddi et al., 2014).
Antibacterial Activity
Synthesis and Antibacterial Studies :
- Compounds like ethyl (4-chlorophenoxy)acetate have been synthesized and evaluated for their antibacterial activity against various micro-organisms. These studies shed light on the potential of these compounds as antibacterial agents (Patel et al., 2009).
Anticancer Activity
Synthesis and Biological Evaluation as Anticancer Agents :
- New N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides have been synthesized and investigated for their anticancer activity. Certain compounds exhibited high selectivity against cancer cell lines, showing promise as anticancer agents (Evren et al., 2019).
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClIN2O2S/c18-12-3-7-14(8-4-12)23-9-16(22)21-17-20-15(10-24-17)11-1-5-13(19)6-2-11/h1-8,10H,9H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHJHNKUTSHCOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)COC3=CC=C(C=C3)Cl)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClIN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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